molecular formula C5H10INO B12937468 Acetamide, N-(1-iodopropyl)- CAS No. 62123-44-8

Acetamide, N-(1-iodopropyl)-

Cat. No.: B12937468
CAS No.: 62123-44-8
M. Wt: 227.04 g/mol
InChI Key: FNXQTVOOBAIREQ-UHFFFAOYSA-N
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Description

N-(1-Iodopropyl)acetamide is an organic compound with the molecular formula C5H10INO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 1-iodopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Iodopropyl)acetamide typically involves the reaction of acetamide with 1-iodopropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N-(1-Iodopropyl)acetamide may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Iodopropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce an oxidized amide .

Scientific Research Applications

N-(1-Iodopropyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Iodopropyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the 1-iodopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and processes, depending on the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Iodopropyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic applications .

Properties

CAS No.

62123-44-8

Molecular Formula

C5H10INO

Molecular Weight

227.04 g/mol

IUPAC Name

N-(1-iodopropyl)acetamide

InChI

InChI=1S/C5H10INO/c1-3-5(6)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)

InChI Key

FNXQTVOOBAIREQ-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)C)I

Origin of Product

United States

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